REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:7]([CH2:8][C:9]([O:11]CC)=[O:10])[N:6]=[C:5]([C:14]([F:17])([F:16])[F:15])[CH:4]=1)[CH3:2].[OH-].[Na+]>O1CCCC1.O>[CH2:1]([C:3]1[N:7]([CH2:8][C:9]([OH:11])=[O:10])[N:6]=[C:5]([C:14]([F:17])([F:16])[F:15])[CH:4]=1)[CH3:2] |f:1.2|
|
Name
|
Ethyl 5-ethyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=NN1CC(=O)OCC)C(F)(F)F
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=NN1CC(=O)OCC)C(F)(F)F
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give a white precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=NN1CC(=O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 690 mg | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |